molecular formula C15H16N2 B14268560 2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole CAS No. 131548-80-6

2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole

Katalognummer: B14268560
CAS-Nummer: 131548-80-6
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: VWIAFKHHBIYXKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a naphthalene moiety attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole typically involves the reaction of naphthalene derivatives with imidazole precursors. One common method includes the reaction of 1-(naphthalen-1-yl)ethanone with ethylenediamine under acidic conditions to form the desired imidazole compound . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-based imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated imidazole compounds.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the naphthalene moiety .

Wissenschaftliche Forschungsanwendungen

2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazole
  • 1-(Naphthalen-2-yl)-4,5-dihydro-1H-imidazole
  • 1-(Naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole

Uniqueness

2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthalene moiety enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

131548-80-6

Molekularformel

C15H16N2

Molekulargewicht

224.30 g/mol

IUPAC-Name

2-(1-naphthalen-1-ylethyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C15H16N2/c1-11(15-16-9-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,16,17)

InChI-Schlüssel

VWIAFKHHBIYXKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC2=CC=CC=C21)C3=NCCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.